

# Chemical properties of 1,2,3,4-Tetrahydro-1-methyl-8-quinolinol

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## Compound of Interest

Compound Name: 1,2,3,4-Tetrahydro-1-methyl-8-quinolinol

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## An In-Depth Technical Guide to the Chemical Properties of 1,2,3,4-Tetrahydro-1-methyl-8-quinolinol

For the Attention of: Researchers, Scientists, and Drug Development Professionals

**Abstract:** This document provides a detailed technical overview of the chemical and potential biological properties of **1,2,3,4-Tetrahydro-1-methyl-8-quinolinol**. Due to the limited availability of direct experimental data for this specific compound, this guide synthesizes information from closely related analogs, namely 1,2,3,4-Tetrahydroquinolin-8-ol and other N-methylated tetrahydroquinolines, to project its characteristics. It includes proposed synthetic routes, tabulated physicochemical properties of precursors, and a discussion on potential structure-activity relationships. This guide is intended to serve as a foundational resource for researchers interested in the synthesis and evaluation of this and similar molecules.

## Chemical Structure and Identifiers

**1,2,3,4-Tetrahydro-1-methyl-8-quinolinol** is a heterocyclic compound featuring a tetrahydroquinoline core, N-methylated at the 1-position and hydroxylated at the 8-position. This structure combines the features of a secondary amine within a bicyclic aromatic system and a phenolic hydroxyl group, suggesting potential for a range of chemical reactions and biological interactions.

Table 1: Chemical Identifiers and Computed Properties

Property	Value	Source
IUPAC Name	1,2,3,4-Tetrahydro-1-methylquinolin-8-ol	-
Molecular Formula	C <sub>10</sub> H <sub>13</sub> NO	-
Molecular Weight	163.22 g/mol	Calculated
Canonical SMILES	CN1CCCC2=C1C=CC=C2O	-
InChI Key	(Predicted)	-
CAS Number	Not assigned	-
Predicted XLogP3	~2.2	Estimated based on analogs
Predicted Topological Polar Surface Area	32.3 Å <sup>2</sup>	Based on 1,2,3,4-Tetrahydroquinolin-8-ol[1]

## Physicochemical Properties of Analogs

Direct experimental data for **1,2,3,4-Tetrahydro-1-methyl-8-quinolinol** is not readily available in the public domain. The following tables summarize the known properties of its parent compound, 1,2,3,4-Tetrahydroquinolin-8-ol, and the unsubstituted 1,2,3,4-Tetrahydroquinoline to provide a baseline for estimation.

Table 2: Physicochemical Properties of 1,2,3,4-Tetrahydroquinolin-8-ol

Property	Value	CAS Number	Source
Molecular Formula	C <sub>9</sub> H <sub>11</sub> NO	6640-50-2	[2]
Molecular Weight	149.19 g/mol	6640-50-2	[1][2]
Form	Solid	6640-50-2	[2]
Computed XLogP3	1.9	6640-50-2	[1]
Hydrogen Bond Donor Count	2	6640-50-2	[1]
Hydrogen Bond Acceptor Count	2	6640-50-2	[1]

Table 3: Physicochemical Properties of 1,2,3,4-Tetrahydroquinoline

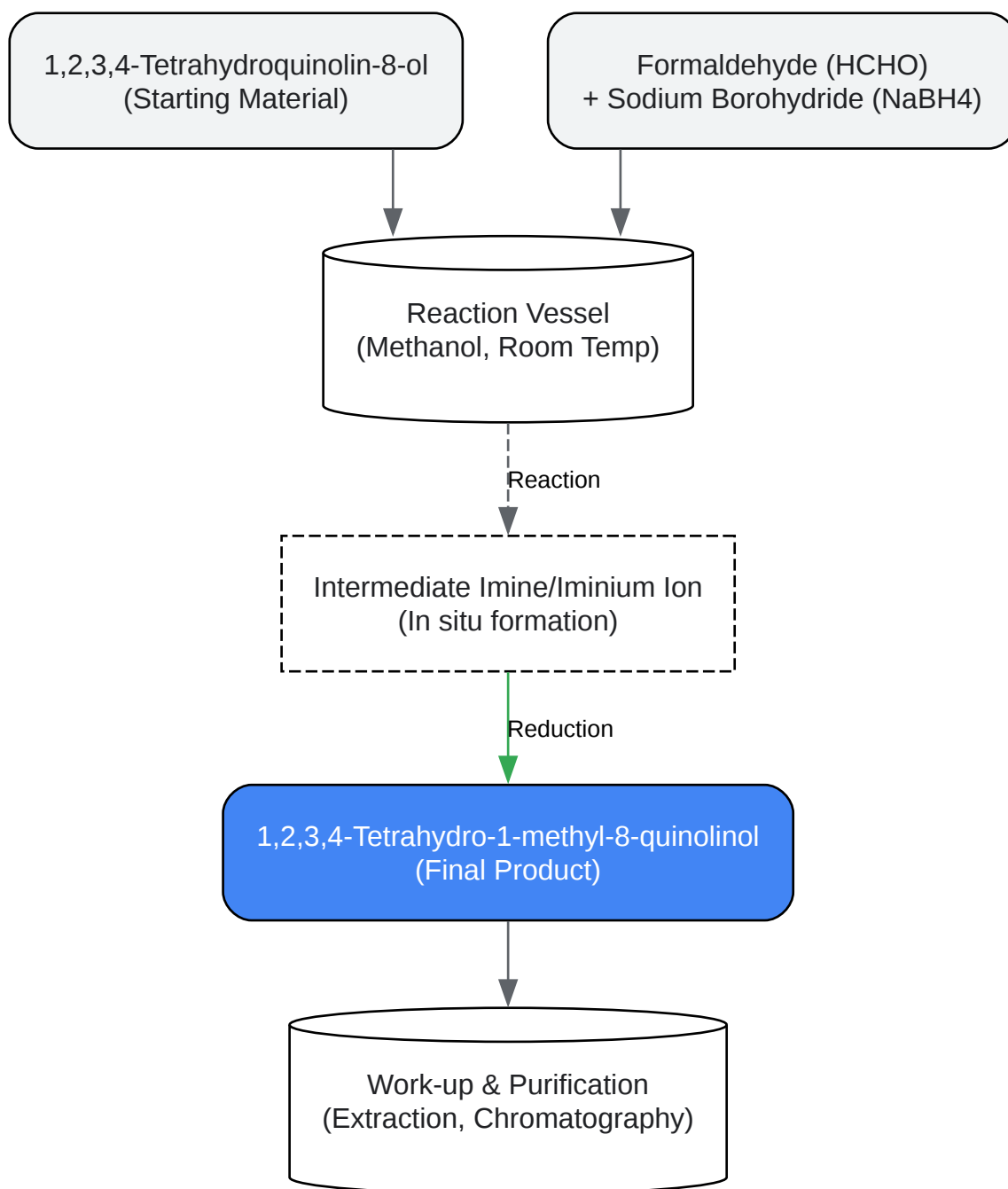
Property	Value	CAS Number	Source
Molecular Formula	C <sub>9</sub> H <sub>11</sub> N	635-46-1	
Molecular Weight	133.19 g/mol	635-46-1	
Form	Yellow Liquid	635-46-1	[3]
Density	1.061 g/mL at 25 °C	635-46-1	[4]
Melting Point	9-14 °C	635-46-1	[4]
Boiling Point	249 °C	635-46-1	[4]
Refractive Index (n <sub>20</sub> /D)	1.593	635-46-1	[4]
Vapor Pressure	0.04 mmHg	635-46-1	[3]

## Proposed Synthesis and Experimental Protocols

The synthesis of **1,2,3,4-Tetrahydro-1-methyl-8-quinolinol** can be logically achieved via N-methylation of the secondary amine of 1,2,3,4-Tetrahydroquinolin-8-ol. A common and effective method for this transformation is reductive amination.

## Proposed Synthetic Workflow

The proposed synthesis involves a one-step reductive amination of 1,2,3,4-Tetrahydroquinolin-8-ol using formaldehyde as the methyl source and a suitable reducing agent.



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Caption: Proposed workflow for the synthesis of the target compound via reductive amination.

## Detailed Experimental Protocol: Reductive N-Methylation

This protocol is adapted from general procedures for the N-methylation of secondary amines.

- **Reaction Setup:** To a solution of 1,2,3,4-Tetrahydroquinolin-8-ol (1.0 eq) in methanol (MeOH, 0.2 M) in a round-bottom flask, add aqueous formaldehyde (37% solution, 1.2 eq).
- **Reaction Execution:** Stir the mixture at room temperature for 1 hour to facilitate the formation of the intermediate hemiaminal and iminium ion.
- **Reduction:** Cool the reaction mixture to 0 °C in an ice bath. Add sodium borohydride (NaBH<sub>4</sub>, 1.5 eq) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C.
- **Quenching and Work-up:** After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 3 hours. Quench the reaction by the slow addition of water.
- **Extraction:** Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3 x 50 mL).
- **Purification:** Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>), filter, and concentrate in vacuo. The crude product can be purified by flash column chromatography on silica gel to yield the pure **1,2,3,4-Tetrahydro-1-methyl-8-quinolinol**.

## Reactivity and Spectroscopic Analysis

- **Reactivity:** The phenolic hydroxyl group at the 8-position is expected to be acidic and can undergo O-alkylation, acylation, or act as a directing group in electrophilic aromatic substitution. The tertiary amine at the 1-position is basic and can be protonated or quaternized. The benzene ring can undergo electrophilic substitution, with the hydroxyl and amino groups strongly influencing the regioselectivity.
- **Spectroscopic Prediction:**
  - <sup>1</sup>H NMR: The spectrum is expected to show aromatic protons on the benzene ring, three methylene groups (-CH<sub>2</sub>-) in the heterocyclic ring, and a sharp singlet for the N-methyl

group (N-CH<sub>3</sub>) likely around 2.8-3.2 ppm. A broad singlet for the phenolic -OH proton would also be present.

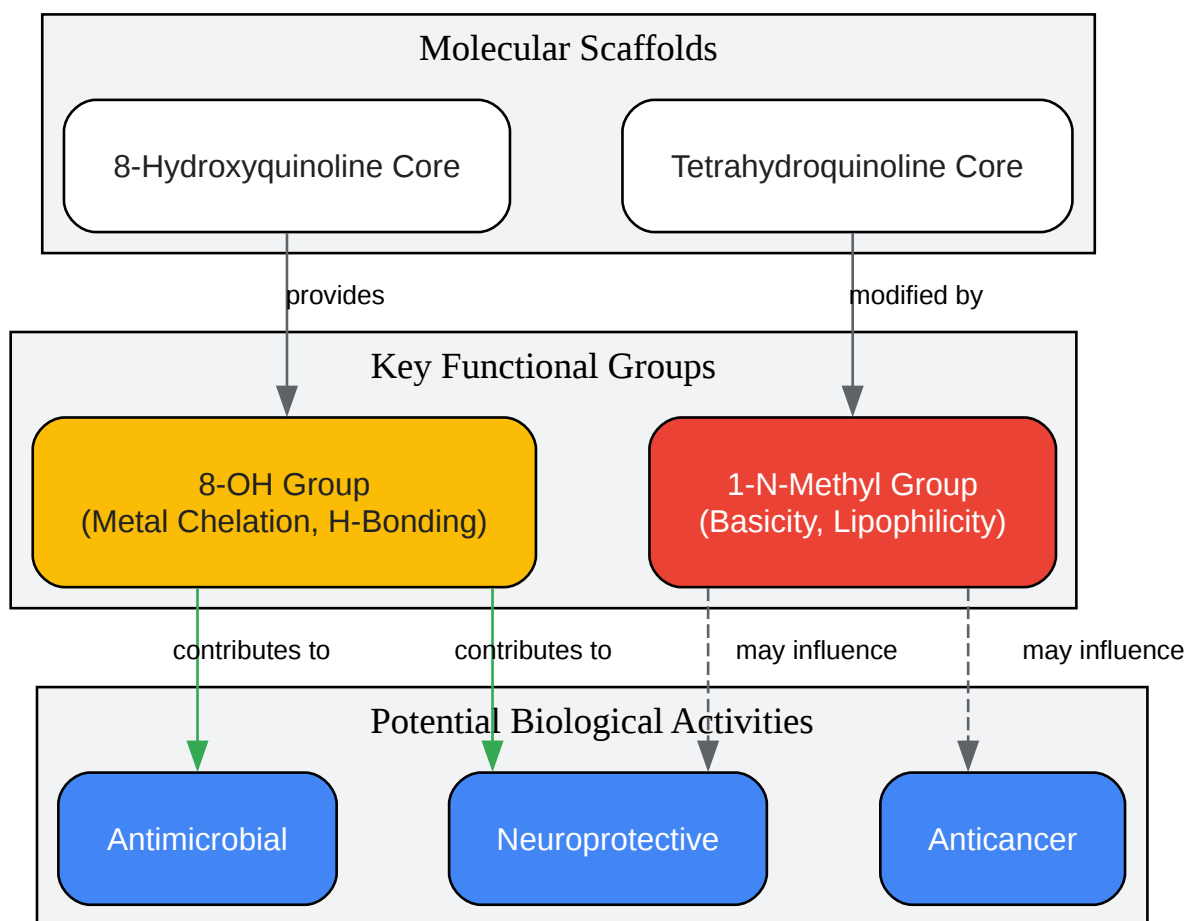
- <sup>13</sup>C NMR: The spectrum would display ten distinct carbon signals, including aromatic carbons, three aliphatic carbons, and one N-methyl carbon.
- IR Spectroscopy: Characteristic peaks would include a broad O-H stretch (around 3300-3500 cm<sup>-1</sup>), C-H stretches (aromatic and aliphatic, ~2800-3100 cm<sup>-1</sup>), C=C stretches (aromatic, ~1450-1600 cm<sup>-1</sup>), and a C-O stretch (~1200-1300 cm<sup>-1</sup>).
- Mass Spectrometry: The molecular ion peak (M<sup>+</sup>) would be observed at m/z = 163.22.

## Potential Biological Activities and Structure-Activity Relationships

While no specific biological data exists for **1,2,3,4-Tetrahydro-1-methyl-8-quinolinol**, the core scaffolds of 8-hydroxyquinoline and tetrahydroquinoline are known pharmacophores with a wide range of biological activities.<sup>[5][6][7][8][9]</sup>

- Antimicrobial and Antifungal Activity: 8-Hydroxyquinoline derivatives are well-known for their ability to chelate metal ions, which is a key mechanism for their antimicrobial and antifungal effects.<sup>[5][10]</sup>
- Anticancer Activity: Many tetrahydroquinoline derivatives have been investigated as potential anticancer agents, targeting various pathways in cancer progression.<sup>[9]</sup>
- Neuroprotective Effects: The 8-hydroxyquinoline scaffold is present in compounds designed as neuroprotective agents, often due to their metal chelation and antioxidant properties.<sup>[7]</sup>

The introduction of an N-methyl group can influence the molecule's lipophilicity, basicity, and steric profile, which in turn can modulate its pharmacokinetic properties (absorption, distribution, metabolism, excretion) and binding affinity to biological targets.



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- To cite this document: BenchChem. [Chemical properties of 1,2,3,4-Tetrahydro-1-methyl-8-quinolinol]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1313469#chemical-properties-of-1-2-3-4-tetrahydro-1-methyl-8-quinolinol]

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